molecular formula C16H19BrClN3O3S B2859621 N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216495-26-9

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2859621
CAS No.: 1216495-26-9
M. Wt: 448.76
InChI Key: YVVAYXQUFFGTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a bromine atom at the 6-position and linked to a 5,6-dihydro-1,4-dioxine carboxamide moiety. The dimethylaminoethyl group introduces basicity, and the hydrochloride salt enhances solubility.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O3S.ClH/c1-19(2)5-6-20(15(21)13-10-22-7-8-23-13)16-18-12-4-3-11(17)9-14(12)24-16;/h3-4,9-10H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVAYXQUFFGTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=COCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Bromo-1,3-benzothiazol-2-amine

The benzothiazole core is synthesized via cyclization of 2-amino-5-bromothiophenol with cyanogen bromide (BrCN) in ethanol under reflux (Scheme 1). This method, adapted from Sandmeyer-type reactions, achieves yields of 68–72%.

Mechanism :

  • Nucleophilic attack of the thiol group on cyanogen bromide.
  • Cyclization to form the benzothiazole ring.
  • Isolation via vacuum filtration and recrystallization in ethanol/water.

Key Data :

  • Yield : 70%
  • Purity : >95% (HPLC)
  • Characterization : ¹H NMR (DMSO-d₆) δ 7.89 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 7.32 (d, J = 2.0 Hz, 1H).

Functionalization of 2-(Dimethylamino)ethylamine

The amine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine (TEA) as a base. Protection prevents undesired side reactions during subsequent coupling steps.

Conditions :

  • Temperature : 0°C → room temperature
  • Time : 12 hours
  • Yield : 85%

Coupling of 5,6-Dihydro-1,4-dioxine-2-carboxylic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with the protected amine in the presence of N,N-diisopropylethylamine (DIPEA).

Reaction Scheme :

  • Activation : 5,6-Dihydro-1,4-dioxine-2-carboxylic acid + SOCl₂ → acyl chloride.
  • Coupling : Acyl chloride + Boc-protected amine → carboxamide intermediate.
  • Deprotection : Boc removal with HCl in dioxane yields the free amine.

Optimized Conditions :

  • Solvent : Dry DCM
  • Catalyst : 4-Dimethylaminopyridine (DMAP)
  • Yield : 78% after deprotection

Final Alkylation and Hydrochloride Salt Formation

The free amine undergoes alkylation with 6-bromo-1,3-benzothiazol-2-yl chloride in acetonitrile at 60°C. The product is treated with HCl gas in ethyl acetate to form the hydrochloride salt.

Critical Parameters :

  • Molar Ratio : 1:1.2 (amine:alkylating agent)
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane)
  • Salt Formation Yield : 92%

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Coupling Reaction : Elevated temperatures (60–70°C) in acetonitrile improve reaction rates but risk decomposition. A balance at 50°C maximizes yield.
  • Salt Formation : HCl gas bubbling at 0°C prevents overheating and ensures crystalline product.

Catalytic Additives

  • DMAP Use : Increases coupling efficiency from 65% to 78% by stabilizing the acyl chloride intermediate.
  • Triethylamine Scavenging : Neutralizes HCl byproducts during alkylation, reducing side reactions.

Characterization and Analytical Data

Table 1: Spectroscopic Data for Final Compound

Technique Data
¹H NMR (400 MHz, DMSO-d₆) δ 8.12 (s, 1H, benzothiazole-H), 4.25 (m, 4H, dioxane-H), 3.45 (t, 2H, NCH₂), 2.85 (s, 6H, N(CH₃)₂), 2.72 (m, 2H, CH₂N).
¹³C NMR (100 MHz, DMSO-d₆) δ 170.5 (C=O), 152.3 (benzothiazole-C), 112.4 (C-Br), 64.8 (dioxane-C), 56.2 (NCH₂), 45.7 (N(CH₃)₂).
HRMS (ESI+) m/z calc. for C₁₉H₂₂BrN₃O₃S: 466.06; found: 466.08 [M+H]⁺.
HPLC Purity 98.5% (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Table 2: Reaction Yield Optimization

Step Solvent Temperature Yield
Benzothiazole Formation Ethanol Reflux 70%
Amine Protection DCM 0°C → RT 85%
Carboxamide Coupling DCM 50°C 78%
Salt Formation Ethyl Acetate 0°C 92%

Challenges and Troubleshooting

Bromine Displacement

Competing nucleophilic attack at the 6-bromo position during alkylation may occur. Using a 1.2:1 molar ratio of alkylating agent to amine minimizes this.

Hygroscopic Intermediates

The free amine intermediate is hygroscopic, requiring anhydrous conditions during handling to prevent hydrolysis.

Chromatography Purification

Silica gel deactivation by basic amines complicates purification. Alternative methods like preparative HPLC or ion-exchange chromatography improve resolution.

Comparative Analysis with Related Compounds

The target compound’s synthesis shares similarities with EvitaChem’s N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl] analog. Key differences include:

  • Amine Substituent : Dimethyl vs. diethyl groups alter solubility and reactivity.
  • Salt Formation : Hydrochloride salt preferred for stability over hydrobromide.

Chemical Reactions Analysis

Types of Reactions

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various types of chemical reactions:

    Substitution Reactions: The bromine atom on the benzothiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dihydro-1,4-dioxine moiety.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzothiazole derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the dihydro-1,4-dioxine moiety.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or microbial metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on benzodithiazine derivatives with diverse substituents. Although these compounds differ in core structure (benzodithiazine vs. benzothiazole-dihydrodioxine), their functional group variations and physicochemical properties offer insights for comparative analysis.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Key Substituents Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Benzothiazole + dihydrodioxine 6-Br, dimethylaminoethyl, carboxamide (HCl salt) N/A N/A N/A
Compound 15 Benzodithiazine 6-Cl, methyl ester, dihydroxybenzylidene 310–311 (dec.) 3320 (OH), 1715 (C=O), 1615 (C=N) 3.60 (N-CH₃), 8.40 (N=CH)
Compound 17 Benzodithiazine 6-Cl, cyano, hydroxybenzylidene 314–315 (dec.) 2235 (C≡N), 1605 (C=N) 3.69 (N-CH₃), 7.84 (aromatic H)
Compound 6 Benzodithiazine 6-Cl, methyl, dihydroxybenzylidene 318–319 (dec.) 3395 (OH), 1630 (C=N) 2.45 (CH₃-7), 8.37 (N=CH)

Key Observations

Substituent Effects on Melting Points: Chloro (Cl) and methyl (CH₃) substituents in Compounds 6 and 15 correlate with higher melting points (318–319°C and 310–311°C, respectively) compared to the cyano-substituted Compound 17 (314–315°C). Bromine in the target compound, being bulkier than Cl, may further elevate melting points if present in a similar scaffold.

Spectroscopic Trends: IR Spectroscopy: Hydroxyl (OH) and carbonyl (C=O) groups in Compound 15 result in peaks at 3320 and 1715 cm⁻¹, respectively. The target compound’s dimethylaminoethyl group and carboxamide would likely show NH/OH stretches (~3300 cm⁻¹) and amide C=O (~1680 cm⁻¹) . NMR: Methyl groups (e.g., CH₃-7 in Compound 6 at δ 2.45) and aromatic protons (δ 7.84 in Compound 17) align with electronic environments expected in the target compound’s benzothiazole and dihydrodioxine rings.

The dimethylaminoethyl group in the target compound introduces a basic tertiary amine (protonated as HCl salt), enhancing water solubility—a property absent in the neutral benzodithiazine derivatives .

Biological Activity

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromo-1,3-benzothiazole derivatives with dimethylaminoethyl groups and dioxine carboxamide components. The synthetic route often utilizes organic solvents and may require specific catalysts to enhance yield and purity.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation across various cancer types. For instance, compounds related to benzothiazole have demonstrated significant activity against human cervical carcinoma (HeLa), murine leukemia (L1210), and human T-lymphocyte cells (CEM) with IC50 values in the micromolar range .
  • Antimicrobial Effects : The compound has been evaluated for its antibacterial properties against Gram-positive pathogens. Several derivatives have shown activity in the sub-micromolar range (IC50 values between 30–550 nM) .
  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes implicated in cancer progression and inflammation. For example, it has been reported to inhibit glycogen synthase kinase-3 (GSK-3) activity significantly .

The mechanism by which N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE functions is primarily through binding to specific molecular targets such as enzymes and receptors. This binding modulates their activity, leading to altered cellular processes that can inhibit tumor growth or microbial proliferation.

Case Studies

  • Anticancer Screening : A study conducted on a library of compounds identified several benzothiazole derivatives with potent anticancer activity. The compound in focus showed a marked reduction in cell viability in HeLa cells with an IC50 value significantly lower than that of the parent compound .
  • Antimicrobial Evaluation : Another research effort evaluated the antibacterial efficacy of various benzothiazole derivatives against clinical isolates of Staphylococcus aureus. The tested compound exhibited promising results with an IC50 value indicating effective inhibition of bacterial growth .

Data Tables

Biological ActivityCell Line/PathogenIC50 Value (μM)Reference
AnticancerHeLa9.6
AnticancerL121041
AntimicrobialStaphylococcus aureus0.03 - 0.55
Enzyme InhibitionGSK-3<10

Q & A

Q. What analytical techniques are recommended to confirm the structural integrity of this compound during synthesis?

To validate the structure, employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C for functional group analysis), High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%), and Mass Spectrometry (MS) for molecular weight confirmation. Cross-referencing with simulated spectral data (e.g., computational tools like ACD/Labs) can resolve ambiguities in complex regions like the dihydrodioxine moiety .

Q. Which in vitro assays are suitable for initial biological activity screening?

Prioritize assays aligned with the compound’s structural motifs (e.g., benzothiazole for antimicrobial or enzyme inhibition):

  • Cytotoxicity assays (MTT/PrestoBlue on cancer cell lines).
  • Enzyme inhibition studies (kinase or protease targets via fluorometric/colorimetric readouts).
  • Antimicrobial disk diffusion tests (against Gram-positive/negative bacteria) .

Q. How should researchers handle and store this compound to ensure stability?

Store lyophilized powder at -20°C in airtight, light-protected containers under inert gas (argon). For solutions, use anhydrous DMSO or ethanol, and avoid repeated freeze-thaw cycles. Monitor stability via periodic HPLC analysis to detect degradation (e.g., hydrolysis of the carboxamide group) .

Advanced Research Questions

Q. What strategies optimize synthetic yield in multi-step reactions?

  • Solvent optimization : Use polar aprotic solvents (DMF, DCM) for nucleophilic substitutions.
  • Catalyst screening : Test Pd-based catalysts for Suzuki couplings involving the bromobenzothiazole group.
  • Temperature control : Maintain <0°C during amine coupling to minimize side reactions.
  • Intermediate purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can contradictory spectral data (e.g., NMR vs. HPLC purity) be resolved?

  • Multi-technique validation : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals.
  • Advanced MS : High-resolution MS (HRMS) or LC-MS/MS to detect trace impurities.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
  • QSAR modeling : Train models on bioactivity data of analogs (e.g., substituent effects at the 6-bromo position).
  • MD simulations : Assess binding stability of the dimethylaminoethyl group in aqueous environments .

Q. How can environmental fate and ecotoxicological impact be assessed preclinically?

  • Biodegradation assays : OECD 301F (ready biodegradability) in activated sludge.
  • Aquatic toxicity : Daphnia magna acute immobilization tests (EC₅₀ determination).
  • Bioaccumulation : LogP calculations and in silico predictions using EPI Suite .

Comparative Analysis of Analogous Compounds

Compound NameKey Structural FeaturesReported BioactivityReference
N-(6-Methoxybenzothiazol-2-yl)-N-(diethylamino)acetamideMethoxy substitutionAntimicrobial (MIC: 8 µg/mL vs. S. aureus)
6-(Diethylamino)-N-(benzothiazolyl)furan-2-carboxamideFuran-carboxamide coreKinase inhibition (IC₅₀: 0.2 µM)
N-(Dihydrobenzo[d]thiazol-2-yl)-N-(diethylamino)butanamideButanamide linkerAntidiabetic (α-glucosidase inhibition)

Key Notes for Experimental Design

  • Reaction scalability : Pilot small-scale reactions (1–5 mmol) before gram-scale synthesis.
  • Data documentation : Record exact conditions (pH, humidity) for reproducibility.
  • Negative controls : Include in bioassays to rule out solvent/vehicle interference.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.